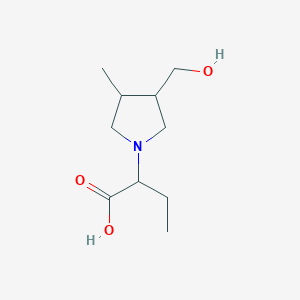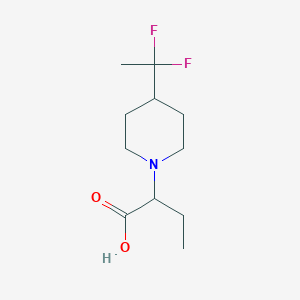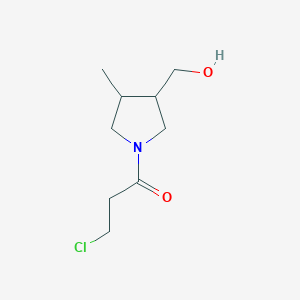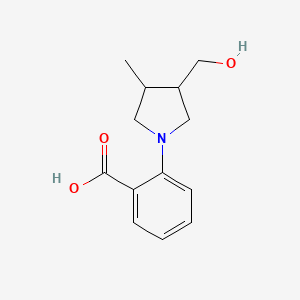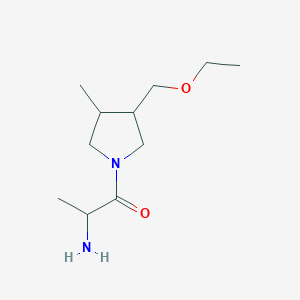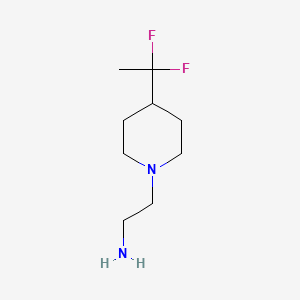
4-Chloro-6-(2-methoxybenzyl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-6-(2-methoxybenzyl)pyrimidine” is a chemical compound with the CAS Number: 2091119-19-4 . It has a molecular weight of 234.68 .
Synthesis Analysis
The synthesis of pyrimidines has been described in numerous methods . In one approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained. In the next step, several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives were reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(2-methoxybenzyl)pyrimidine” can be represented by the InChI code: 1S/C12H11ClN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 .Physical And Chemical Properties Analysis
“4-Chloro-6-(2-methoxybenzyl)pyrimidine” is a liquid .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Research has explored the synthesis of new pyrimidine derivatives, including those related to 4-chloro-6-(2-methoxybenzyl)pyrimidine, for their potential antitumor activities. For instance, Grigoryan et al. (2008) synthesized 4-amino-and 4-methoxy-6-chloropyrimidines, investigating their antitumor properties. These compounds are part of a broader category of pyrimidine derivatives investigated for their potential in treating cancer (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).
Structural Studies and Molecular Recognition
Studies on pyrimidine derivatives, including structural analyses and molecular recognition processes, highlight the importance of these compounds in pharmaceuticals. Rajam et al. (2017) detailed the cation tautomerism, twinning, and disorder in various forms of 4-amino-5-chloro-2,6-dimethylpyrimidine, providing insights into the molecular recognition processes essential for targeted drug action (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Antimycobacterial Activity
The synthesis and evaluation of imidazole derivatives, designed to mimic the structure of potent antimycobacterial purines and pyrimidines, have shown potential antimycobacterial activity. Miranda and Gundersen (2009) reported on the synthesis of 4-substituted 1-(p-methoxybenzyl)imidazoles and their in vitro antimycobacterial activity, illustrating the versatility of pyrimidine-related compounds in addressing infectious diseases (Miranda & Gundersen, 2009).
Influence on DNA Methylation
Further research by Grigoryan et al. (2012) delved into the synthesis of pyrimidylhydrazones and substituted pyrimidyl-aryl- and -yclohexylthiosemicarbazides, studying their influence on DNA methylation. These compounds represent another facet of pyrimidine derivatives' potential, showing how they can affect biological processes at the genetic level (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, Garibyan, Nersesyan, & Agaronyan, 2012).
Pharmaceutical Development
Notably, the discovery of avanafil, a novel pyrimidine-5-carboxamide derivative, as a potent and highly selective phosphodiesterase 5 inhibitor, underscores the therapeutic significance of pyrimidine derivatives in developing new medications. Sakamoto et al. (2014) identified avanafil through the synthesis of pyrimidine derivatives, demonstrating their critical role in pharmaceutical innovation (Sakamoto, Koga, Hikota, Matsuki, Murakami, Kikkawa, Fujishige, Kotera, Omori, Morimoto, & Yamada, 2014).
Propriétés
IUPAC Name |
4-chloro-6-[(2-methoxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFGXFRRVKHYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



